6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring, with a hydroxyl group attached to the seventh position. It exhibits significant biological activity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Cyclopenta[b]pyridine derivatives, which include this compound, are known to be structural fragments of alkaloids . These alkaloids exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
Mode of Action
The compound’s interaction with its targets would likely result in changes to cellular processes, given its structural similarity to other active cyclopenta[b]pyridine derivatives .
Biochemical Pathways
Given its structural similarity to other active cyclopenta[b]pyridine derivatives, it may influence pathways related to glucose metabolism, calcium signaling, and protein kinase activity .
Result of Action
Based on the known activities of similar cyclopenta[b]pyridine derivatives, it could potentially influence cellular processes related to glucose metabolism, calcium signaling, and protein kinase activity .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with manganese-catalyzed oxidation systems, where it undergoes oxidation reactions This interaction is crucial as it affects the compound’s stability and reactivity in biochemical pathways
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of protein kinase FGFR1, which plays a role in cell growth and differentiation . By modulating this kinase, this compound can impact cellular proliferation and apoptosis, leading to changes in tissue homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress responses, thereby protecting cells from damage . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to environmental factors such as light and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in oxidation-reduction reactions, influencing the balance of reactive oxygen species in cells . This interaction is crucial for maintaining cellular homeostasis and preventing oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it exerts its effects on cellular respiration and energy production . The precise localization of this compound is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave and ultrasonic irradiation has been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Exhibits similar biological activity but differs in the presence of a nitrile group.
6,7-Dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: Contains a sulfur atom in the ring system, which imparts different chemical properties.
The uniqueness of this compound lies in its hydroxyl group at the seventh position, which contributes to its distinct reactivity and biological activity.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDFBUFTAWCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541938 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41598-71-4 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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